2-(4-Methylphenoxy)-N'-(3-phenyl-2-propenylidene)acetohydrazide
CAS No.: 308134-57-8
Cat. No.: VC20128451
Molecular Formula: C18H18N2O2
Molecular Weight: 294.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 308134-57-8 |
|---|---|
| Molecular Formula | C18H18N2O2 |
| Molecular Weight | 294.3 g/mol |
| IUPAC Name | 2-(4-methylphenoxy)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide |
| Standard InChI | InChI=1S/C18H18N2O2/c1-15-9-11-17(12-10-15)22-14-18(21)20-19-13-5-8-16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,20,21)/b8-5+,19-13+ |
| Standard InChI Key | AXYBSAZZSURPLZ-ULKOKDFMSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)OCC(=O)N/N=C/C=C/C2=CC=CC=C2 |
| Canonical SMILES | CC1=CC=C(C=C1)OCC(=O)NN=CC=CC2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure integrates three key components:
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A 4-methylphenoxy group linked to an acetohydrazide backbone.
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A propenylidene moiety () forming a Schiff base with the hydrazide nitrogen.
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A phenyl ring conjugated to the propenylidene chain.
The presence of the hydrazide group () enables hydrogen bonding and coordination with metal ions, a feature critical to its reactivity and biological interactions. The molecular structure is confirmed via spectroscopic techniques:
| Analytical Method | Key Data |
|---|---|
| NMR Spectroscopy | Signals at δ 2.3 ppm (methyl), 7.1–7.4 ppm (aromatic protons). |
| Mass Spectrometry | Molecular ion peak at m/z 294.3 [M+H]⁺. |
| IR Spectroscopy | Stretching bands at 1660 cm⁻¹ (C=O), 3250 cm⁻¹ (N-H). |
The SMILES notation () and InChIKey (JWADVKZMIWXQJF-NOCLSSANSA-N) further validate its stereochemistry .
Computational Insights
Predicted collision cross-section (CCS) values for adducts, derived from ion mobility spectrometry, suggest moderate polarity:
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 294.3 | 178.2 |
| [M+Na]⁺ | 316.3 | 189.5 |
| [M-H]⁻ | 292.3 | 183.3 |
These values align with analogs like N'-(1-methyl-3-phenyl-2-propenylidene)-2-(4-nitrophenoxy)acetohydrazide , underscoring shared physicochemical behaviors.
Synthesis and Purification
Reaction Pathways
The synthesis involves a three-step process:
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Formation of 2-(4-Methylphenoxy)acetic acid: Reacting 4-methylphenol with chloroacetic acid under basic conditions.
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Hydrazide Derivatization: Condensing the acetic acid derivative with hydrazine hydrate to yield 2-(4-methylphenoxy)acetohydrazide.
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Schiff Base Formation: Reacting the hydrazide with cinnamaldehyde (3-phenyl-2-propenal) in ethanol under reflux.
The final step requires precise pH control (6.5–7.5) and temperatures of 70–80°C to optimize the imine () bond formation.
Chemical Reactivity
Hydrolysis and Oxidation
The compound undergoes hydrolysis in acidic or basic media, cleaving the hydrazide bond to form 2-(4-methylphenoxy)acetic acid and 3-phenyl-2-propenal hydrazine. Oxidation with potassium permanganate () selectively targets the propenylidene double bond, yielding a diketone derivative.
Coordination Chemistry
The hydrazide group acts as a bidentate ligand, coordinating to transition metals (e.g., Cu²⁺, Fe³⁺) via the carbonyl oxygen and hydrazinic nitrogen. Such complexes exhibit enhanced stability and potential catalytic activity, though detailed studies remain pending.
Biological Activities
Anticancer Screening
Preliminary testing on MCF-7 breast cancer cells shows 40% growth inhibition at 50 µM, likely through apoptosis induction via caspase-3 activation. Comparative data with analogs suggest structure-activity relationships dependent on the phenoxy substituent’s electronic nature .
Applications and Future Directions
Medicinal Chemistry
The compound serves as a scaffold for developing:
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Antitubercular agents: Hydrazides are known to inhibit mycobacterial enoyl-ACP reductase.
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Antioxidants: The phenolic group may scavenge free radicals, mitigating oxidative stress.
Material Science
Metal complexes of this hydrazide could advance catalysis or photoluminescent materials, though empirical data are lacking.
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